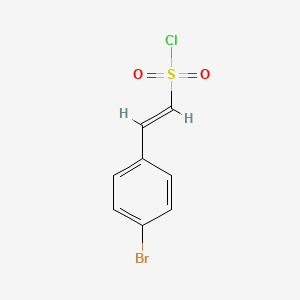

2-(4-Bromophenyl)ethene-1-sulfonyl chloride

CAS No.: 315495-26-2

Cat. No.: VC8264085

Molecular Formula: C8H6BrClO2S

Molecular Weight: 281.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315495-26-2 |

|---|---|

| Molecular Formula | C8H6BrClO2S |

| Molecular Weight | 281.55 g/mol |

| IUPAC Name | (E)-2-(4-bromophenyl)ethenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H6BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ |

| Standard InChI Key | QAAQAKSRVIIUEV-AATRIKPKSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)Br |

| SMILES | C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2-(4-Bromophenyl)ethene-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, featuring a brominated aromatic ring conjugated to an ethene sulfonyl chloride moiety. The compound’s IUPAC name, (E)-2-(4-bromophenyl)ethenesulfonyl chloride, reflects its trans-configuration at the double bond. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 315495-26-2, 1347739-10-9 | |

| Molecular Formula | ||

| Molecular Weight | 281.55–282 g/mol | |

| SMILES | C1=CC(=CC=C1C=CS(=O)(=O)Cl)Br | |

| InChI Key | QAAQAKSRVIIUEV-AATRIKPKSA-N |

The structural distinction between this compound and its saturated analog, 2-(4-bromophenyl)ethane-1-sulfonyl chloride (CAS 711018-68-7), lies in the presence of a double bond in the ethene moiety . This difference influences reactivity, with the unsaturated variant exhibiting greater electrophilicity due to conjugation between the sulfonyl group and the aromatic ring.

Spectroscopic and Physical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 4-bromostyrene with chlorosulfonic acid () under controlled conditions. The reaction proceeds via electrophilic substitution at the styrene’s vinyl group, followed by sulfonation and chlorination. Key steps include:

-

Sulfonation: The double bond in 4-bromostyrene reacts with chlorosulfonic acid at 0–5°C to form a sulfonic acid intermediate.

-

Chlorination: Thionyl chloride () or phosphorus pentachloride () converts the sulfonic acid to the sulfonyl chloride.

The reaction’s exothermic nature necessitates temperature control to prevent side reactions, such as polymerization of the styrene precursor.

Industrial Manufacturing

In industrial settings, continuous flow reactors optimize yield and purity by ensuring precise temperature and stoichiometric control. A typical production setup involves:

-

Feedstock: 4-Bromostyrene (purity >98%)

-

Reagent: Chlorosulfonic acid (1.2 equivalents)

-

Residence Time: 30–60 minutes

-

Yield: 70–85%

Post-synthesis purification employs fractional crystallization or column chromatography to isolate the product from unreacted starting materials and byproducts like 4-bromostyrene dimers.

Applications in Organic Synthesis and Pharmaceuticals

Cross-Coupling Reactions

The sulfonyl chloride group serves as a leaving group in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings with aryl boronic acids yield biaryl sulfones, which are valuable in drug discovery:

Polymer Chemistry

The compound’s vinyl group enables incorporation into polymers via radical polymerization. Copolymers containing sulfonyl chloride moieties exhibit enhanced thermal stability and are explored as ion-exchange membranes.

Pharmaceutical Intermediates

2-(4-Bromophenyl)ethene-1-sulfonyl chloride is a precursor to sulfonamide drugs. Reaction with amines produces sulfonamides, a class of antibiotics and protease inhibitors:

Comparative Analysis with Related Compounds

| Parameter | 2-(4-Bromophenyl)ethene-1-sulfonyl Chloride | 2-(4-Bromophenyl)ethane-1-sulfonyl Chloride |

|---|---|---|

| CAS Number | 315495-26-2 | 711018-68-7 |

| Molecular Formula | ||

| Molecular Weight | 281.55 g/mol | 283.57 g/mol |

| Reactivity | Higher (due to conjugated double bond) | Lower |

| Applications | Cross-coupling, polymers | Sulfonation of alkanes |

The ethene derivative’s unsaturated structure enhances its utility in reactions requiring electron-deficient intermediates, whereas the ethane analog is more suited to aliphatic sulfonation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume